molecular formula C18H15N5OS B5433194 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(o-tolyl)acetamide

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B5433194
M. Wt: 349.4 g/mol
InChI Key: DMICIABYRFMHOD-UHFFFAOYSA-N
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Description

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(o-tolyl)acetamide is a triazinoindole-based thiourea hybrid compound characterized by a sulfur-linked acetamide moiety and an ortho-methylphenyl (o-tolyl) substituent. Its core structure combines a [1,2,4]triazino[5,6-b]indole scaffold, which contributes to π-π stacking and hydrogen-bonding interactions, with a thioacetamide chain that enhances solubility and bioavailability. The o-tolyl group introduces steric and electronic effects that may influence receptor binding compared to para-substituted analogs .

Properties

IUPAC Name

N-(2-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-11-6-2-4-8-13(11)19-15(24)10-25-18-21-17-16(22-23-18)12-7-3-5-9-14(12)20-17/h2-9H,10H2,1H3,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMICIABYRFMHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 5H-[1,2,4]triazino[5,6-b]indole with o-tolyl acetamide in the presence of a suitable thiolating agent. The reaction conditions often require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction .

Chemical Reactions Analysis

Triazinoindole Core Formation

The triazinoindole core is typically synthesized through cyclization reactions involving hydrazine derivatives. For example:

  • Hydrazino-carbodithioate intermediates react with aldehydes or ketones to form thiohydrazones, which undergo cyclization to yield triazinoindole structures .

  • 5-Methyl-5H- triazino[5,6-b]indole-3-thiol derivatives are prepared via alkylation of thiols with tert-butyl 2-bromoacetate, followed by deprotection to yield thioacetic acids .

Thioether Bond Formation

The thioether linkage is introduced through nucleophilic substitution or coupling reactions:

  • Thiol intermediates (e.g., 5-methyl-5H- triazino[5,6-b]indole-3-thiol) react with alkyl halides or activated esters in the presence of bases like triethylamine .

  • Hydrazonoyl chlorides or nitrilium imides participate in cycloaddition reactions with thiohydrazonates to form 1,3,4-thiadiazole intermediates, which may undergo elimination to yield thioether derivatives .

Acetamide Coupling

The amide bond is typically formed via:

  • Amide bond formation using coupling reagents like HATU or MsCl with carboxylic acids and amines .

  • Acyl chloride intermediates (e.g., 2-chloroacetyl chloride) reacting with arylamines under basic conditions to form N-arylacetamide precursors .

Cyclization to Form Triazinoindole

A plausible mechanism involves the condensation of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the fused heterocyclic ring system . For example:

  • Hydrazino-carbodithioate reacts with ethyl 2-chloro-2-(2-phenylhydrazono)acetate to form a thiohydrazonate intermediate.

  • Cyclization occurs via nucleophilic attack, leading to the formation of a 1,3,4-thiadiazole ring .

Thioether Bond Installation

The thioether bond is established through:

  • Alkylation of thiols with alkyl halides (e.g., tert-butyl 2-bromoacetate) in the presence of triethylamine .

  • Deprotection of tert-butyl esters using HCl in dioxane to yield thioacetic acids .

Amide Bond Formation

The acetamide group is synthesized via:

  • Coupling reactions between carboxylic acids (e.g., 2-((5-methyl-5H- triazino[5,6-b]indol-3-yl)thio)acetic acid) and arylamines (e.g., o-toluidine) using reagents like HATU or MsCl .

  • Direct acylation of amines with acyl chlorides (e.g., 2-chloroacetyl chloride) under basic conditions .

Reaction Conditions and Intermediates

Intermediate Key Reaction Conditions
2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamideFormation via thiohydrazonate cyclizationEthanol, sodium ethoxide, reflux
2-((5-methyl-5H- triazino[5,6-b]indol-3-yl)thio)acetic acidAlkylation followed by deprotectiontert-butyl 2-bromoacetate, HCl in dioxane

Biological Relevance

  • Antimicrobial and anticancer activity has been observed in triazinoindole-thioether analogs, attributed to iron chelation and kinase inhibition .

  • Structural optimization (e.g., substituent variation at the 5-position of the indole ring) enhances biological activity by modulating hydrophobic interactions and electronic effects.

Synthetic Challenges

  • Regioselectivity in cyclization reactions requires careful control of reaction conditions (e.g., solvent choice, catalysts) .

  • Yield optimization depends on purification methods, such as chromatography or recrystallization .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds related to 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(o-tolyl)acetamide. Notably, derivatives of triazinoindole structures have shown promising results against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

  • A study evaluated a series of triazino derivatives against 60 human cancer cell lines at the National Cancer Institute (NCI). Among these, specific derivatives exhibited significant cytotoxic effects with GI50 values in the low micromolar range, indicating their potential as anticancer agents .
  • The structure-activity relationship (SAR) analysis revealed that modifications in the side chains can enhance the potency against specific cancer types such as colon and ovarian cancer.

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. Research indicates that triazine derivatives can act against various bacterial strains and fungi.

Case Study: Antimicrobial Testing

  • A series of thiazole and thiadiazole derivatives were synthesized and tested for their antibacterial efficacy. Compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
  • These findings suggest that this class of compounds could be developed into new antimicrobial agents.

Antiviral Activity

The antiviral potential of compounds related to this compound has also been explored.

Case Study: Anti-HIV Activity

  • In a study focusing on anti-HIV activity, derivatives bearing similar structural motifs were evaluated for their ability to inhibit HIV replication. Compounds showed promising results in vitro against HIV-infected cell lines .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

ApplicationActivity TypeKey Findings
AnticancerCytotoxicityActive against multiple cancer cell lines; GI50 values < 1 μM for some derivatives .
AntimicrobialBacterial/FungalSignificant inhibition against various strains; potential for new antibiotic development .
AntiviralAnti-HIVEffective inhibition of HIV replication in vitro; potential for further development .

Mechanism of Action

The mechanism of action of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in cell death or growth arrest .

Comparison with Similar Compounds

2.1. Substituents on the Triazinoindole Core
  • 5-Methyl substitution: Derivatives like 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(p-tolyl)acetamide (Compound 17, purity 95%) exhibit similar synthetic pathways but reduced antidepressant efficacy compared to the non-methylated parent compound. Methylation at the 5-position may sterically hinder target interactions .
2.2. Modifications to the Acetamide Chain
  • Chain elongation: Replacement of the acetamide (C2) with a propionamide (C3) chain (e.g., 3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)propionamides) reduces antidepressant activity by 40–60% in tail suspension tests (TST). This highlights the critical role of the shorter acyl chain for optimal target engagement .
  • Heterocyclic substituents: Derivatives like N-(5-chloropyridin-2-yl)-2-((5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (296771-07-8) show divergent activity profiles, with pyridinyl groups favoring antimicrobial over CNS effects .
2.3. Aromatic Ring Substitutions
  • o-Tolyl vs. p-Tolyl: The ortho-methyl group in the target compound confers a conformational constraint absent in para-substituted analogs.
  • Chlorophenyl analogs: N-(4-chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (5919059) shows moderate antimicrobial activity but weaker antidepressant effects, indicating substituent-dependent target selectivity .
Data Tables

Table 1: Structural and Activity Comparison of Key Analogs

Compound Name Triazinoindole Substituent Acetamide Substituent Key Activity (vs. Target Compound) Reference
Target Compound 5H (unsubstituted) o-Tolyl Baseline antidepressant activity
2-((5-Methyl-5H-triazinoindol-3-yl)thio)-N-(p-tolyl)acetamide 5-Methyl p-Tolyl Reduced antidepressant activity
3-(5H-triazinoindol-3-ylthio)-N-(4-Cl-Ph)propionamide 5H (unsubstituted) 4-Chlorophenyl (C3 chain) 50% lower TST activity
N-(5-Chloropyridin-2-yl)-2-((5H-triazinoindol-3-yl)thio)acetamide 5H (unsubstituted) 5-Chloropyridinyl Antimicrobial focus
Research Findings and Mechanistic Insights
  • Antidepressant Mechanism: The target compound’s activity is attributed to serotonin/norepinephrine reuptake inhibition, as suggested by QSAR models . Elongation of the acyl chain disrupts this interaction, likely due to increased conformational flexibility .
  • Antimicrobial Activity: Analog 25 (8-bromo-5-methyl, 4-phenoxyphenyl) exhibits 90% inhibition against E. coli, highlighting substituent-driven diversification of applications .

Biological Activity

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that combines features of triazole and indole chemistry. This unique structure suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Structural Characteristics

The compound features a triazino-indole moiety linked to an acetamide group via a thioether bond. This structural arrangement enhances its chemical reactivity and potential interactions with biological targets.

Structural Feature Description
Triazino-indole moiety Known for diverse biological activities
Thioether linkage Increases chemical reactivity
Acetamide group Common in pharmacologically active compounds

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance, derivatives of triazino-indole structures have shown efficacy in inhibiting the proliferation of various cancer cell lines such as HeLa and MCF-7. The mechanism often involves inducing apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar triazole-indole hybrids have demonstrated broad-spectrum activity against fungal pathogens like Candida species by inhibiting ergosterol biosynthesis—a crucial component of fungal cell membranes.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes such as urease and phospholipase A2. These enzymes are involved in various pathological processes, including inflammation and microbial virulence. Studies have shown that related compounds can effectively inhibit these enzymes, suggesting that this compound may exhibit similar activities.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating the antiproliferative effects of triazino-indole compounds found that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines. These results highlight the potential of this class of compounds for further development as anticancer agents .
  • Antifungal Properties : Research on a closely related triazole-indole hybrid demonstrated significant inhibition of Candida species at concentrations as low as 4 ng/mL. The compound inhibited ergosterol production by 82% and showed low cytotoxicity against human cells, indicating a high therapeutic index .
  • Enzyme Inhibition Studies : A series of acetamides were synthesized and evaluated for urease inhibition. The results indicated that compounds with similar structural motifs to this compound displayed enhanced inhibitory activity compared to standard drugs .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the triazino-indole core.
  • Introduction of the thioether linkage.
  • Acetylation to form the final acetamide structure.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(o-tolyl)acetamide?

  • Methodology : Focus on optimizing reaction steps involving thiolation and acetamide coupling. For example, refluxing thiol-containing intermediates (e.g., 5H-triazinoindole-3-thiol) with chloroacetamide derivatives in the presence of triethylamine as a base (similar to methods in and ). Monitor reaction progress via TLC and purify via recrystallization using solvents like pet-ether or ethanol .
  • Safety : Use inert atmospheres to prevent oxidation of sulfur-containing intermediates and ensure proper ventilation due to toxic byproducts (e.g., HCl gas) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify key signals, such as the thioether (-S-) linkage (δ ~3.5–4.5 ppm for CH₂-S) and aromatic protons of the o-tolyl group (δ ~6.8–7.4 ppm). Compare with analogous triazinoindole derivatives ( ) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) using EIMS or HRMS. For example, reports m/z 189 for a related indole-oxadiazole system .

Advanced Research Questions

Q. How can conflicting solubility or stability data across studies be resolved?

  • Methodology :

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., pH, solvent polarity, temperature) to isolate variables. For instance, highlights reactivity with water, suggesting moisture-free environments for stability testing .
  • Advanced Analytics : Use DSC (Differential Scanning Calorimetry) to assess thermal stability and HPLC-PDA to track degradation products. Cross-reference with physicochemical properties of structurally similar compounds (e.g., logP values in ) .

Q. What strategies optimize yield in the thiol-alkylation step during synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Vary parameters like solvent polarity (DMF vs. acetic acid), reaction time (3–5 h vs. extended reflux), and molar ratios (1:1.1 for thiol:chloroacetamide). and demonstrate yield improvements via stepwise optimization in analogous triazole systems .
  • Catalyst Screening : Test bases (e.g., NaHCO₃ vs. triethylamine) or phase-transfer catalysts to enhance nucleophilic substitution efficiency .

Q. How can in vitro pharmacological data discrepancies (e.g., IC₅₀ variability) be addressed?

  • Methodology :

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity (≥95% via HPLC, as in ).
  • Mechanistic Profiling : Combine SAR studies with molecular docking to validate target interactions. For example, links thiazole derivatives to antimicrobial activity, suggesting analogous triazinoindole systems may require similar validation .

Q. What computational tools predict environmental fate or toxicity for this compound?

  • Methodology :

  • QSAR Modeling : Use software like EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR) based on structural fragments (e.g., triazinoindole core). emphasizes evaluating abiotic/biotic transformations in environmental risk assessments .
  • Molecular Dynamics Simulations : Predict binding affinities to biological targets (e.g., kinases) using tools like AutoDock Vina, cross-referenced with experimental IC₅₀ data .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results between 2D vs. 3D cell models?

  • Methodology :

  • Model Validation : Compare 2D monolayer assays (e.g., MTT) with 3D spheroids or organoids to assess penetration efficiency and microenvironmental effects.
  • Multi-Omics Integration : Pair cytotoxicity data with transcriptomic profiling (RNA-seq) to identify resistance pathways, as suggested by ’s emphasis on multi-level biological impacts .

Experimental Design Recommendations

Q. What controls are critical in stability studies under varying pH conditions?

  • Methodology :

  • Buffer Systems : Use phosphate (pH 6–8) and citrate (pH 3–5) buffers to simulate physiological and acidic environments. Include antioxidants (e.g., BHT) if oxidation is suspected ( highlights sensitivity to air/light) .
  • Accelerated Stability Testing : Conduct stress tests at elevated temperatures (40–60°C) and monitor degradation via LC-MS, as in ’s protocols for thiazole derivatives .

Safety and Compliance

Q. What advanced safety protocols are needed for large-scale handling of this compound?

  • Methodology :

  • Containment : Use glove boxes or fume hoods with HEPA filters to prevent inhalation/contact, as emphasized in for corrosive/toxic analogs .
  • Waste Management : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal, following protocols in for environmental hazard mitigation .

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